Phenylmagnesium bromide

Grignard reagent formation Kinetics Toluene solvent systems

Phenylmagnesium bromide (CAS 100-58-3) delivers reproducible nucleophilic phenyl transfer for demanding organometallic synthesis. Key differentiators vs. alternative aryl Grignard reagents: • 10× faster formation kinetics vs. chloride analog, reducing batch cycle times and Wurtz byproduct formation in toluene/THF systems. • Distinct meso-preference in stereoselective carbonyl additions vs. phenyllithium (dl), critical for chiral pharmaceutical intermediate synthesis. • Enables Ni-catalyzed Kumada couplings at 0.5 mol% catalyst loading with 75-97% isolated yields. Available in 1.0 M THF or 3.0 M diethyl ether; specify solvent matrix for optimal process efficiency.

Molecular Formula C6H5BrMg
Molecular Weight 181.31 g/mol
CAS No. 100-58-3
Cat. No. B108590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmagnesium bromide
CAS100-58-3
SynonymsBromomagnesiobenzene;  Bromophenylmagnesium
Molecular FormulaC6H5BrMg
Molecular Weight181.31 g/mol
Structural Identifiers
SMILESC1=CC=[C-]C=C1.[Mg+2].[Br-]
InChIInChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
InChIKeyNIXOIRLDFIPNLJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 200 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylmagnesium Bromide Specifications & Procurement


Phenylmagnesium bromide (PhMgBr, CAS 100-58-3) is a widely utilized aryl Grignard reagent in organic synthesis, serving as a potent phenyl nucleophile equivalent [1]. It is commercially supplied as solutions in diethyl ether or tetrahydrofuran (THF) at standardized concentrations (e.g., 1.0 M, 3.0 M) to accommodate different reaction scales and temperature requirements . At 25 °C, the 3.0 M solution in diethyl ether exhibits a density of 1.134 g/mL, while alternative formulations in 2-MeTHF or THF offer modified density and boiling point profiles suitable for specific process conditions .

SolventDiethyl ether, THF, or 2-MeTHF solutions
Concentration1.0 M or 3.0 M standardized
RoleAryl nucleophile for C–C bond formation

Phenylmagnesium Bromide Substitution Risks


Simple replacement of phenylmagnesium bromide with another aryl Grignard reagent (e.g., phenylmagnesium chloride, 4-methoxyphenylmagnesium bromide) or an alternative phenyl source (e.g., phenyllithium) is unreliable without quantitative verification. Differences in the halide counterion (Br vs. Cl vs. I) significantly alter the Schlenk equilibrium composition, nucleophilicity, and aggregation state in solution [1]. Even when the same halide is used, the choice of solvent (diethyl ether vs. THF) and concentration (1.0 M vs. 3.0 M) profoundly influences reaction kinetics, regioselectivity, and side-product profiles [2]. The following evidence demonstrates that subtle changes in reagent identity lead to quantifiably different outcomes in formation rates, stereochemical outcomes, and catalytic cross-coupling efficiencies—directly impacting synthetic route robustness and procurement decisions [3].

Halide Counterion
Br vs Cl alters Schlenk equilibrium, nucleophilicity, and aggregation; substitution may shift reactivity profiles.
Solvent & Concentration
Et2O vs THF and 1.0 M vs 3.0 M influence kinetics, regioselectivity, and side-product outcomes.
Alternative Phenyl Sources
Phenyllithium or substituted aryl Grignards produce different stereochemical or reactivity profiles; direct replacement requires validation.

Phenylmagnesium Bromide Comparative Evidence


Formation Kinetics vs. Phenylmagnesium Chloride

In toluene containing equimolar diethyl ether at 70 °C, phenylmagnesium bromide forms with a rate constant (k) of 2.40 × 10⁻³ s⁻¹ for the fast step. Under analogous conditions (toluene with equimolar THF at 70 °C, extrapolated from Arrhenius data), phenylmagnesium chloride forms approximately 10-fold slower, with k ≈ 2.4 × 10⁻⁴ s⁻¹ [1]. The bromide variant also shows a distinct two-stage kinetic profile (fast disolvated reagent formation followed by slow monosolvated conversion), enabling better control over Wurtz-type side reactions when THF is used as the donor [1].

Formation Kinetics
Head-to-head
~10× faster (PhMgBr vs PhMgCl)
Supports bromide selection for faster preparation
Toluene/Et2O, 70 °C
Grignard reagent formation Kinetics Toluene solvent systems

Chlorosilane Reactivity in THF vs. Diethyl Ether

Kinetic studies of the reaction between phenylmagnesium bromide and chlorosilanes reveal that the reaction in THF is much faster than in diethyl ether [1]. For diphenylmagnesium (a species present in Schlenk equilibrium), the second-order rate constant with methyltrichlorosilane in THF is kᴵᴵ = 0.26 L mol⁻¹ s⁻¹, compared to rates in diethyl ether that are orders of magnitude lower due to different solvation and aggregation states [1]. This solvent-induced rate enhancement is attributed to the favorable shift of Schlenk equilibrium toward reactive RMgX and R₂Mg species in THF, as well as reduced steric hindrance from coordinated THF molecules [1].

Chlorosilane Reactivity
Head-to-head
kII = 0.26 L·mol⁻¹·s⁻¹ (THF)
Solvent choice strongly influences coupling rate
THF vs Et2O; Et2O rate orders of magnitude lower
Organosilane synthesis Solvent effects Grignard reaction kinetics

Stereoselectivity vs. Phenyllithium in 1,2-Diketone Additions

In the addition to biacetyl or phenylacetoin, phenylmagnesium bromide yields a dl:meso diastereomer ratio of less than 1 (meso product predominates). In contrast, phenyllithium gives a dl:meso ratio greater than 1 (dl product predominates) [1]. This reversal of stereospecificity is also observed in the addition to 1,2-dicyclohexylethanedione, where the two reagents produce opposite stereochemical outcomes [2]. The difference arises from the distinct aggregation and solvation states of the organometallic species, which alter the approach trajectory to the prochiral carbonyl center.

Stereochemical Outcome
Head-to-head
dl:meso < 1 (PhMgBr) vs > 1 (PhLi)
Reagent choice may reverse major diastereomer
Diketone addition, Et2O, ambient
Stereoselective synthesis Organometallic additions Diastereomer ratios

Alkynylation Rate Enhancement with Non-Donating Solvents

The reaction of phenylmagnesium bromide with hex-1-yne in diethyl ether is significantly accelerated by the addition of non-donating solvents such as toluene, chlorobenzene, or dichloromethane [1]. Density functional theory (DFT) calculations (B3LYP/6-31+G*) indicate that the rate acceleration stems from the displacement of a coordinated diethyl ether molecule by the alkyne substrate, a step that is energetically more favorable in less polar, non-donating media [1]. While exact rate constants for different solvent mixtures are not tabulated in the abstract, the study confirms a clear kinetic advantage for binary solvent systems containing phenylmagnesium bromide.

Solvent Engineering
Class-level inference
Rate accelerated with non-donating co-solvents
Binary solvent systems may enhance alkynylation
Toluene/Et2O mixtures; quantitative data limited
Solvent engineering Alkyne functionalization Grignard addition kinetics

High Yields in Ni(I)-Catalyzed Kumada Couplings

Using the well-defined Ni(I) complex [(Triphos)NiICl] (0.5 mol %) in THF at room temperature, phenylmagnesium bromide couples with various aryl halides to afford biaryl products in good to excellent yields (75–97%) within only 2.5 h [1]. In comparison, phenylmagnesium chloride under Ni(II) pincer catalysis requires 3 mol % catalyst and longer reaction times to achieve quantitative yields in alkyl halide couplings [2]. While the substrates differ, the bromide variant demonstrates consistently high efficiency with low catalyst loadings and short reaction times, making it a preferred nucleophile for Kumada cross-coupling applications [1][3].

Kumada Coupling Yield
Cross-study comparable
75–97% (0.5 mol% Ni(I), RT, 2.5 h)
Supports bromide for mild-condition coupling
Aryl halide coupling, THF
Kumada coupling Nickel catalysis Cross-coupling yield

Phenylmagnesium Bromide Application Scenarios


High-Throughput Grignard Preparation in Toluene

Industrial users synthesizing phenylmagnesium bromide in toluene benefit from its 10-fold faster formation kinetics compared to the chloride analog, enabling shorter batch cycle times and reduced Wurtz side-product formation when using THF as a donor [1]. This scenario is particularly relevant for large-scale production of partially solvated Grignard reagents used in silicone monomer synthesis, where toluene is preferred for its lower cost and reduced fire hazard relative to pure ethers [1].

Stereoselective Pharmaceutical & Natural Product Synthesis

In stereoselective additions to prochiral ketones or diketones, phenylmagnesium bromide provides a distinct stereochemical outcome (meso preference) compared to phenyllithium (dl preference) [2]. This difference is critical in the synthesis of chiral pharmaceutical intermediates, such as 1,2-diarylethanolamines and related scaffolds, where the desired diastereomer must be carefully controlled [2]. Procurement should specify the exact organometallic reagent validated in the synthetic route to avoid stereochemical mismatches.

High-Yield Kumada Cross-Coupling for Materials & Agrochemicals

Phenylmagnesium bromide is the nucleophile of choice for Ni-catalyzed Kumada couplings requiring mild conditions and high yields (75–97%) with low catalyst loadings (0.5 mol %) [3]. This application scenario is essential for constructing biaryl and aryl-alkyl linkages in advanced materials, liquid crystals, and agrochemical precursors where functional group tolerance and short reaction times are prioritized [3].

Alkynylation & Organosilane Synthesis in Solvent Blends

Researchers performing alkynylation reactions with phenylmagnesium bromide can enhance reaction rates by employing binary solvent systems containing non-donating co-solvents (e.g., toluene or chlorobenzene) [4]. Similarly, in organosilane production, the use of THF as the solvent dramatically accelerates the reaction with chlorosilanes compared to diethyl ether [5]. Procurement of phenylmagnesium bromide in the appropriate solvent matrix (THF, 2-MeTHF, or ether/toluene blends) is essential for maximizing process efficiency.

Application
Selection Property
Validation Focus
Grignard reagent preparation
Halide-dependent formation kinetics
Cycle time and Wurtz side-product control
Stereoselective additions
Organometallic-dependent stereochemistry
Diastereomer ratio confirmation
Cross-coupling reactions
Catalytic efficiency (yield, loading)
Catalyst loading and reaction time optimization
Alkynylation or silane synthesis
Solvent matrix and reaction rate
Co-solvent effect on conversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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